molecular formula C12H10O3 B3020237 3-propanoyl-2H-chromen-2-one CAS No. 136708-37-7

3-propanoyl-2H-chromen-2-one

Cat. No. B3020237
CAS RN: 136708-37-7
M. Wt: 202.209
InChI Key: AOCROEIFZQWEJI-UHFFFAOYSA-N
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Description

3-Propanoyl-2H-chromen-2-one is a chemical compound . It is a derivative of 2H-chromen-2-one, which is a class of compounds known as coumarins . Coumarins are a large group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi .


Synthesis Analysis

The synthesis of 3-propanoyl-2H-chromen-2-one and its derivatives often involves reactions with different reagents . For example, 3-bromoacetylcoumarin has been used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . Another synthesis involved the reaction of 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one with phenyl hydrazine in the presence of triethylamine in absolute ethanol .


Molecular Structure Analysis

The molecular structure of 3-propanoyl-2H-chromen-2-one is derived from quantum chemical calculations and compared with experimental results . The structures of the newly synthesized compounds are confirmed on the basis of their spectral data and elemental analyses .


Chemical Reactions Analysis

The α-bromocarbonyl moiety present in compound 1 showed high reactivity towards nucleophilic displacement reactions . In another study, a series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one were synthesized by reaction of 3-[2,3-dibromo-3-(substituted phenyl)propanoyl]-2H-chromen-2-one with phenyl hydrazine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-propanoyl-2H-chromen-2-one is used as a key starting material for the synthesis of various heterocyclic compounds incorporating coumarin . These include pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . The structures of these newly synthesized compounds are confirmed based on their spectral data and elemental analyses .

Anticancer Activity

Many of the synthesized compounds from 3-propanoyl-2H-chromen-2-one exhibit significant in vitro anticancer activity against various human cancer cell lines . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

Antibacterial Activity

Some derivatives of 3-propanoyl-2H-chromen-2-one have been synthesized and tested for their antibacterial activities . The structures of these synthesized products were confirmed with the help of their melting points, TLC analysis, and spectral data .

Synthesis of Diazepine Derivatives

3-propanoyl-2H-chromen-2-one can be used in the synthesis of diazepine derivatives . These derivatives are obtained by reacting the product of 3-propanoyl-2H-chromen-2-one with 5a-bo-phenylene diamine .

Hemiketalization

In formamide, acting as a reactant and solvent, 3-propanoyl-2H-chromen-2-one undergoes hemiketalization to a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one .

Synthesis of Pyran and Pyridine Derivatives

The multicomponent reactions of 3-propanoyl-2H-chromen-2-one with aromatic aldehydes and malononitrile have been studied to generate potentially biologically active pyran and pyridine derivatives .

Future Directions

The future directions for research on 3-propanoyl-2H-chromen-2-one and its derivatives could include further exploration of their synthesis, characterization, and potential biological activities . For example, the cytotoxic activity of these compounds against various types of cancers could be investigated further . Additionally, the development of new synthetic routes and the discovery of new biological activities could be areas of future research .

Mechanism of Action

properties

IUPAC Name

3-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-10(13)9-7-8-5-3-4-6-11(8)15-12(9)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCROEIFZQWEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propanoyl-2H-chromen-2-one

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